3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-fluorobenzoate
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Overview
Description
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-fluorobenzoate is a useful research compound. Its molecular formula is C23H16FN3O6S and its molecular weight is 481.45. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonded Configurations and Molecular Structures
Studies on molecules with similar structural characteristics to the specified compound have demonstrated complex hydrogen-bonded configurations. For instance, researchers found that molecules like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate form complex sheets linked by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, highlighting the intricate molecular interactions that can occur within such compounds (Portilla et al., 2007).
Transformations and Reactivity
Other studies have focused on the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of related sulfone compounds with diazo compounds. These transformations lead to various products, including 5-R-sulfonyl-3-phenylpyrazolo[1,5-f]phenanthridines and indazoles, depending on the conditions, such as heating or the presence of sulfuric acid (Vasin et al., 2014).
Synthesis and Biological Activities
The synthesis of novel compounds with the arylthio/sulfinyl/sulfonyl group has been explored, revealing potential herbicidal and insecticidal activities. This suggests that modifications of the pyrazole backbone, similar to the compound of interest, can lead to substances with practical applications in agriculture and pest control (Wang et al., 2015).
Antimicrobial Activities
Research on sulfonamides and carbamates based on related structural frameworks has shown promising antimicrobial activities, indicating the potential of these compounds in developing new antibiotics. This highlights the relevance of studying such molecules for pharmaceutical applications (Janakiramudu et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O6S/c1-15-21(34(31,32)18-13-11-17(12-14-18)27(29)30)22(26(25-15)16-7-3-2-4-8-16)33-23(28)19-9-5-6-10-20(19)24/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUREWLIAOABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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